4-Bromo-2-[(methylsulfanyl)(sulfanyl)methylidene]-2,3-dihydro-1H-inden-1-one
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Overview
Description
4-Bromo-2-[(methylsulfanyl)(sulfanyl)methylidene]-2,3-dihydro-1H-inden-1-one is a complex organic compound characterized by the presence of bromine, sulfur, and a dihydroindenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-[(methylsulfanyl)(sulfanyl)methylidene]-2,3-dihydro-1H-inden-1-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by the introduction of methylsulfanyl and sulfanyl groups under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures to handle hazardous reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-[(methylsulfanyl)(sulfanyl)methylidene]-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
4-Bromo-2-[(methylsulfanyl)(sulfanyl)methylidene]-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: The compound can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-[(methylsulfanyl)(sulfanyl)methylidene]-2,3-dihydro-1H-inden-1-one involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or activator of specific enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methylsulfanyl-pyrimidine: This compound shares the bromine and methylsulfanyl groups but has a pyrimidine core instead of a dihydroindenone core.
4-Bromo-1-methyl-2-(methylsulfonyl)benzene: Similar in having bromine and methylsulfonyl groups but differs in its benzene core structure.
Uniqueness
4-Bromo-2-[(methylsulfanyl)(sulfanyl)methylidene]-2,3-dihydro-1H-inden-1-one is unique due to its combination of bromine, sulfur, and a dihydroindenone core
Properties
CAS No. |
61402-28-6 |
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Molecular Formula |
C11H9BrOS2 |
Molecular Weight |
301.2 g/mol |
IUPAC Name |
methyl 7-bromo-3-hydroxy-1H-indene-2-carbodithioate |
InChI |
InChI=1S/C11H9BrOS2/c1-15-11(14)8-5-7-6(10(8)13)3-2-4-9(7)12/h2-4,13H,5H2,1H3 |
InChI Key |
STMLDFMLNMFEKN-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=S)C1=C(C2=C(C1)C(=CC=C2)Br)O |
Origin of Product |
United States |
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